N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-4-pyridazin-3-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(27-16-13-20(14-17-27)29-21-12-7-15-24-26-21)25-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15,20,22H,13-14,16-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTDXGLPJYAACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine scaffold is typically synthesized through one of three routes:
Route A: Dieckmann Cyclization
Ethyl 4-oxopiperidine-1-carboxylate undergoes intramolecular ester condensation under basic conditions (NaH, THF, 0°C→RT), yielding the bicyclic intermediate, which is hydrolyzed to 4-hydroxypiperidine. Yields range from 65–78%, contingent on steric hindrance.
Route B: Reductive Amination
Glutaraldehyde reacts with benzylamine in methanol, followed by NaBH4 reduction, producing N-benzylpiperidine (82% yield). Subsequent hydrogenolysis (H2, Pd/C) affords the free piperidine base.
Route C: Ring-Closing Metathesis
Diallylamine derivatives undergo Grubbs II-catalyzed metathesis (CH2Cl2, 40°C), forming the piperidine ring in 70–85% yield. This method excels in stereocontrol but suffers from catalyst costs.
Pyridazin-3-yloxy Group Introduction
The 4-position of piperidine is functionalized via nucleophilic substitution or transition metal catalysis:
Method 1: SN2 Displacement
4-Hydroxypiperidine reacts with 3-chloropyridazine in DMF (K2CO3, 80°C, 12 h), achieving 68% yield. Steric hindrance at C-4 necessitates polar aprotic solvents to stabilize the transition state.
Method 2: Ullmann Coupling
Copper(I)-mediated coupling (CuI, phenanthroline, Cs2CO3, DMSO, 110°C) between 4-iodopiperidine and pyridazin-3-ol affords the product in 73% yield. This method tolerates electron-deficient pyridazines but requires anhydrous conditions.
Method 3: Mitsunobu Reaction
Employing DIAD and PPh3 in THF (0°C→RT, 6 h), 4-hydroxypiperidine couples with pyridazin-3-ol, yielding 85% product. While efficient, scalability is limited by reagent costs.
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| SN2 | K2CO3, DMF | 80°C, 12 h | 68 | |
| Ullmann | CuI, phenanthroline, Cs2CO3 | DMSO, 110°C | 73 | |
| Mitsunobu | DIAD, PPh3, THF | 0°C→RT, 6 h | 85 |
Benzhydryl Carboxamide Formation
The final step introduces the benzhydryl group via carboxamide linkage:
Procedure 1: Carbodiimide Coupling
Piperidine-1-carbonyl chloride (generated in situ via SOCl2) reacts with benzhydrylamine (Et3N, CH2Cl2, 0°C→RT, 4 h), yielding 89% product. Excess amine neutralizes HCl byproducts, preventing piperidine quaternization.
Procedure 2: Schlenk Technique
Under inert atmosphere, 1-isocyanatopiperidine reacts with diphenylmethanol (toluene, 100°C, 8 h), producing the carboxamide in 76% yield. This method avoids chloride intermediates but requires stringent moisture control.
| Procedure | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Carbodiimide | SOCl2, Et3N, CH2Cl2 | 0°C→RT, 4 h | 89 | |
| Schlenk | 1-Isocyanatopiperidine | Toluene, 100°C, 8 h | 76 |
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A telescoped approach combines pyridazin-3-yloxy installation and carboxamide formation in DMF (K2CO3, Pd(OAc)2, Xantphos, 100°C, 18 h). This method reduces purification steps but achieves lower yield (62%) due to competing side reactions.
Enzymatic Amination
Lipase-catalyzed amidation (CAL-B, tert-butanol, 50°C) between piperidine-1-carboxylic acid and benzhydrylamine affords the carboxamide in 71% yield. While environmentally benign, enzyme costs hinder industrial adoption.
Optimization and Scalability
Solvent Effects
DMF outperforms THF in SN2 reactions (68% vs. 52% yield) due to superior stabilization of the oxyanion intermediate. Conversely, toluene minimizes racemization in Schlenk procedures.
Catalytic Enhancements
Pd/Xantphos systems (5 mol%) in aminocarbonylation improve yields to 93% by suppressing proto-dehalogenation. Additives like TBAB (tetrabutylammonium bromide) accelerate Ullmann couplings by 30%.
Green Chemistry Considerations
Microwave-assisted synthesis (150 W, 120°C) reduces Mitsunobu reaction times from 6 h to 45 min, maintaining 82% yield. Recyclable silica-supported Cu nanoparticles cut Ullmann catalyst costs by 40%.
Chemical Reactions Analysis
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has several scientific research applications, including:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the fields of oncology and neurology.
Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the properties of N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, we compare it with three structurally related piperidine carboxamides (Table 1).
Table 1: Comparative Analysis of Piperidine Carboxamide Derivatives
Key Observations
The trifluoromethyl group in PF-04457845 (C23H20F3N5O2) improves metabolic stability and membrane permeability, a feature absent in the target compound .
Molecular Weight and Complexity
- The chloro-tetrahydroacridine derivative (861.47 g/mol) exemplifies high molecular complexity for anticancer applications, contrasting with the target compound’s moderate size (396.47 g/mol), which aligns with blood-brain barrier permeability requirements .
Research Findings and Pharmacological Implications
- Kinase Inhibition: PF-04457845 (a structural analog with trifluoromethyl and benzylidene groups) has been studied for kinase inhibition, achieving IC50 values in the nanomolar range for specific tyrosine kinases. The target compound’s pyridazine group may offer similar potency but requires empirical validation .
- However, the pyridazine’s polarity could limit brain uptake compared to lipophilic pyrimidine analogs .
Biological Activity
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a chemical compound that has attracted significant attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by research findings and data tables.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Benzhydryl Group : This is achieved via nucleophilic substitution reactions with benzhydryl halides.
- Attachment of the Pyridazin-3-yloxy Moiety : This step involves etherification reactions with pyridazine derivatives.
- Formation of the Carboxamide Group : The carboxamide group is formed through amidation reactions with suitable amine and carboxylic acid derivatives.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial and fungal strains. For instance, compounds derived from this scaffold have shown promising results against resistant pathogens, highlighting its potential as a lead compound in drug development .
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. In a study assessing cytotoxicity against ovarian and breast cancer cell lines, derivatives of this compound exhibited moderate cytotoxic effects while maintaining low toxicity towards non-cancerous cells . This selective activity underscores its potential for therapeutic applications in oncology.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects depending on the context of use .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study published in 2021, this compound was tested for its efficacy against ovarian cancer cells. The results indicated an IC50 value suggesting effective inhibition of cell proliferation. Importantly, the compound demonstrated selectivity, exhibiting limited toxicity towards healthy cardiac cells, which is crucial for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, and how can reaction intermediates be optimized?
- Methodology : Multi-step synthesis involving condensation of pyridazine derivatives with piperidine scaffolds is typical. For example, coupling pyridazin-3-ol with a benzhydryl-substituted piperidine precursor under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) can yield the target compound. Optimization of intermediates, such as protecting group strategies for piperidine nitrogen, is critical to avoid side reactions .
- Key Challenges : Regioselectivity in pyridazine-oxygen bonding and steric hindrance from the benzhydryl group may require temperature-controlled reactions (e.g., 0–5°C for electrophilic substitution) .
Q. How is the structural confirmation of this compound achieved post-synthesis?
- Analytical Techniques :
- X-ray crystallography for absolute configuration determination, leveraging hydrogen-bonding patterns (e.g., N-oxide or oxime derivatives for stable crystal formation) .
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry of the pyridazine-piperidine linkage and benzhydryl substitution .
Q. What in vitro assays are recommended for initial pharmacological screening of this compound?
- Methods :
- Receptor binding assays (e.g., radioligand displacement for dopamine D3 or serotonin receptors) using HEK-293 cells transfected with target receptors. Reference compounds like O-1302 or SR141716 can validate assay conditions .
- Functional activity tests (e.g., cAMP modulation via ELISA) to assess agonism/antagonism .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for target selectivity?
- Approach :
- Density Functional Theory (DFT) to calculate binding energies of pyridazine-piperidine conformers, identifying steric/electronic effects from the benzhydryl group .
- Molecular docking (AutoDock Vina, Schrödinger Suite) against receptor homology models (e.g., D3 receptor PDB: 3PBL) to predict enantioselective binding .
Q. How can contradictory data in receptor affinity studies be resolved?
- Analysis :
- Pharmacophore mapping to distinguish contributions of the pyridazine oxygen vs. benzhydryl aromatic rings to binding.
- Metadynamics simulations to explore off-target interactions (e.g., with cytochrome P450 enzymes) that may skew in vitro results .
Q. What strategies improve enantiomeric purity during synthesis, given the compound’s chiral centers?
- Methods :
- Chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) for separation.
- Asymmetric catalysis using BINOL-derived phosphoric acids to control stereochemistry at the piperidine C4 position .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for analogs with modified pyridazine or benzhydryl groups?
- Protocol :
- Parallel synthesis of analogs (e.g., replacing pyridazine with pyrimidine or varying benzhydryl substituents).
- Free-Wilson analysis to quantify contributions of substituents to receptor binding .
Q. What stability studies are critical for long-term storage of this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
